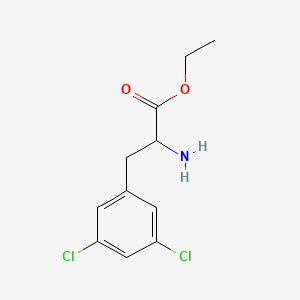

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate

Description

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate is a chemical compound with the molecular formula C11H13Cl2NO2 It is a derivative of propanoic acid and contains both amino and ester functional groups

Properties

Molecular Formula |

C11H13Cl2NO2 |

|---|---|

Molecular Weight |

262.13 g/mol |

IUPAC Name |

ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate |

InChI |

InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)10(14)5-7-3-8(12)6-9(13)4-7/h3-4,6,10H,2,5,14H2,1H3 |

InChI Key |

QSARDZOBYFQEPE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC(=C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate typically involves the reaction of 3,5-dichlorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms on the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-amino-3-(4-chlorophenyl)propanoate

- Ethyl 2-amino-3-(2,4-dichlorophenyl)propanoate

- Ethyl 2-amino-3-(3,4-dichlorophenyl)propanoate

Uniqueness

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.

Biological Activity

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate, a compound characterized by its dichlorophenyl moiety and amino group, is gaining attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₄H₁₄Cl₂N O₂

- Molecular Weight : Approximately 298.59 g/mol

- Chemical Structure :

This compound features an ethyl ester group, an amino group, and a dichlorophenyl substituent, which may influence its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can modulate metabolic pathways and affect cellular functions.

- Receptor Modulation : It has been suggested that this compound could act as an agonist or antagonist at neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 μg/mL |

| Staphylococcus aureus | 15 μg/mL |

| Pseudomonas aeruginosa | 20 μg/mL |

These findings suggest potential applications in treating bacterial infections .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Similar compounds have demonstrated the ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, derivatives with similar functional groups have shown promising results in preclinical trials against prostate cancer cell lines .

Neuroprotective Effects

Studies are ongoing to explore the neuroprotective effects of this compound. Initial findings suggest that it may enhance neuronal survival under oxidative stress conditions by modulating neurotransmitter levels.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial properties of several derivatives related to this compound. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : A recent investigation into N-Arylpiperazine derivatives highlighted the potential of structurally related compounds to inhibit tumor growth in vitro and in vivo models. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.